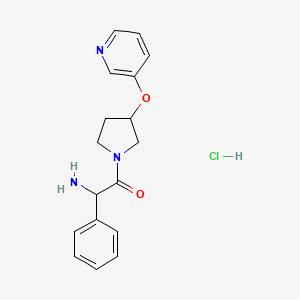
2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride, also known as A-366, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. A-366 is a chemical compound with the molecular formula C19H21ClN2O2 and a molecular weight of 346.84 g/mol.
Mécanisme D'action
The mechanism of action of 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride is not fully understood. However, it has been suggested that 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride may act as an inhibitor of histone lysine demethylase 5A (KDM5A), which is involved in the regulation of gene expression. By inhibiting KDM5A, 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride may alter the expression of genes involved in various cellular processes, including cell growth and apoptosis.
Biochemical and Physiological Effects:
2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride has been found to have various biochemical and physiological effects. In cancer cells, 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride has been shown to induce apoptosis by activating caspase-3 and caspase-9. 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride has also been found to enhance memory and cognitive function in animal models, possibly through the modulation of synaptic plasticity. Additionally, 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride is its potential applications in various fields of research, including cancer research and neuroscience. 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride is also relatively easy to synthesize, and the compound can be obtained in good yield. However, one of the limitations of 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride. One area of research is the identification of the specific cellular pathways and genes that are affected by 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride. Another area of research is the development of more potent and selective inhibitors of KDM5A, which may have potential applications in the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride in animal models and human clinical trials.
Méthodes De Synthèse
The synthesis of 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride involves the reaction of 3-pyridinecarboxylic acid with 1-(2-chloroethyl)pyrrolidin-2-one in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with phenylhydrazine to obtain the final compound, 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride hydrochloride. The synthesis of 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride is a relatively simple process, and the compound can be obtained in good yield.
Applications De Recherche Scientifique
2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride has been found to have potential applications in various fields of research, including cancer research, neuroscience, and drug discovery. In cancer research, 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride has been shown to inhibit the growth of cancer cells by inducing apoptosis. 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride has also been found to have potential applications in neuroscience, as it has been shown to enhance memory and cognitive function in animal models. Additionally, 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride has been identified as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2.ClH/c18-16(13-5-2-1-3-6-13)17(21)20-10-8-15(12-20)22-14-7-4-9-19-11-14;/h1-7,9,11,15-16H,8,10,12,18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEJDDDVMKAJMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CN=CC=C2)C(=O)C(C3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


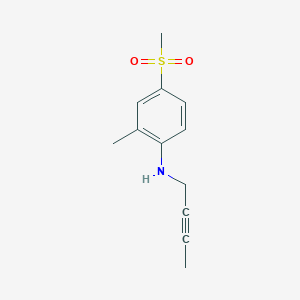

![2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol](/img/structure/B7632440.png)
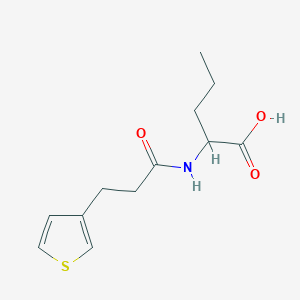
![N-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7632452.png)
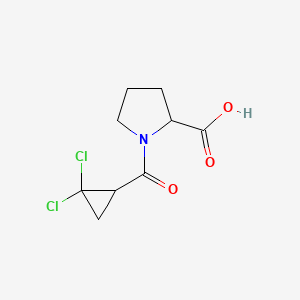
![(E)-3-[4-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7632464.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride](/img/structure/B7632477.png)
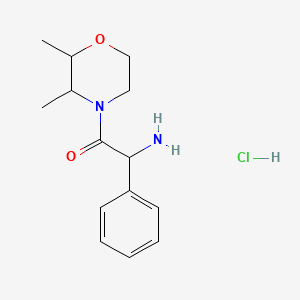
![2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632498.png)
![1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine](/img/structure/B7632503.png)
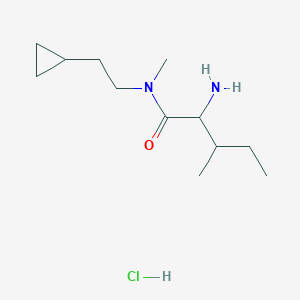
![N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7632515.png)